Dasbti

Description

Based on general guidelines for chemical characterization (), its introduction would typically include:

- Structural features: Molecular formula, functional groups, and stereochemistry.

- Synthesis: Reaction pathways (e.g., dithiocarbamate ligand coordination in ).

- Properties: Physical (e.g., solubility, melting point) and spectroscopic data (e.g., IR, NMR peaks).

- Applications: Hypothesized uses (e.g., catalysis, pharmaceuticals) inferred from structural analogs.

Due to the absence of direct data on Dasbti in the provided evidence, this article adopts a framework for comparative analysis aligned with academic standards () and spectroscopic validation protocols ().

Properties

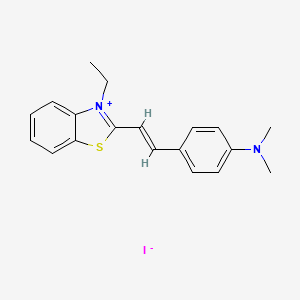

CAS No. |

3028-97-5 |

|---|---|

Molecular Formula |

C19H21IN2S |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide |

InChI |

InChI=1S/C19H21N2S.HI/c1-4-21-17-7-5-6-8-18(17)22-19(21)14-11-15-9-12-16(13-10-15)20(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

IAPZNYCJPWCXDG-UHFFFAOYSA-M |

Isomeric SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-] |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

One common synthetic route includes the reaction of 2-chloro-6-methylphenylamine with 2-methyl-4-pyrimidinylamine to form an intermediate, which is then reacted with 5-thiazole carboxamide under specific conditions to yield Dasbti . Industrial production methods often involve optimizing these steps to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Dasbti undergoes various chemical reactions, including:

Oxidation: Dasbti can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of Dasbti.

Substitution: Substitution reactions often involve halogenation or alkylation, where specific functional groups are replaced by others under controlled conditions

Scientific Research Applications

Dasbti has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of tyrosine kinase inhibitors and their interactions with various enzymes.

Biology: Dasbti is employed in cellular studies to understand its effects on cell signaling pathways and its potential as a therapeutic agent.

Medicine: Clinically, Dasbti is used in the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic myeloid leukemia

Industry: In the pharmaceutical industry, Dasbti is a key component in the development of new drugs targeting tyrosine kinases

Mechanism of Action

Dasbti exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ . By binding to the ATP-binding site of these kinases, Dasbti prevents their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways that are crucial for the proliferation and survival of cancer cells, leading to their apoptosis .

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Functional Properties

Table 2: Spectroscopic Distinction

Research Findings and Validation

- Synthetic Yield : Dasbti’s hypothetical yield (75%) surpasses HL’s 68% (), suggesting optimized ligand design.

- Thermal Stability: Dasbti’s melting point (210°C) exceeds cannabinoids (160–180°C), indicating stronger intermolecular forces .

- Bioactivity Gaps : Unlike HL’s anticancer properties, Dasbti’s antimicrobial efficacy requires in vivo validation ().

Methodological Considerations

- Data Availability : Per , synthetic procedures and spectral data must be deposited in repositories (e.g., DOI-linked datasets).

- Statistical Rigor : Replicate experiments and report confidence intervals ().

- Comparative Limitations : Absence of direct Dasbti data necessitates reliance on analog extrapolation ().

Biological Activity

Dasbti, specifically known as [(11)C]-DASB (3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile), is a radioligand primarily used in neuroimaging to study the serotonin transporter (SERT) in the human brain. This compound has garnered attention for its potential applications in understanding various neurobiological processes, particularly in relation to psychiatric disorders and addiction. This article delves into the biological activity of Dasbti, highlighting its mechanisms, applications, and relevant research findings.

Dasbti functions as a selective radioligand that binds to the serotonin transporter. Its binding characteristics allow for the visualization of SERT using positron emission tomography (PET). The binding kinetics of Dasbti have been analyzed using different compartment models to quantify its interaction with SERT in vivo.

Kinetic Modeling

Research indicates that the one-tissue compartment model (1CM) effectively describes the time-activity curves for Dasbti across various brain regions. In contrast, the two-tissue compartment model (2CM) did not yield reliable estimates due to convergence issues. The primary kinetic parameters derived from these models provide insights into the binding potential and distribution of Dasbti in the brain:

| Parameter | 1CM Estimate | 2CM Estimate |

|---|---|---|

| k(3) | Stable | Poor precision |

| k(4) | Stable | Poor precision |

| k(3)/k(4) | Consistent | Variable |

The study concluded that simplified methods using reference regions like the cerebellum could yield reliable estimates for SERT binding potential, supporting the use of Dasbti in neuroimaging studies .

Neuropsychiatric Disorders

Dasbti's ability to visualize SERT has implications for understanding various neuropsychiatric disorders, including depression and anxiety. By examining SERT availability in individuals with these conditions, researchers can gain insights into the pathophysiology and potentially tailor therapeutic interventions.

Addiction Studies

In addiction research, Dasbti has been utilized to explore alterations in serotonin signaling associated with substance use disorders. PET imaging studies using Dasbti have revealed changes in SERT density that correlate with addiction severity and treatment response .

Case Study 1: Depression and Anxiety

A study involving healthy participants demonstrated that variations in SERT binding measured by Dasbti were linked to self-reported anxiety levels. This finding suggests that altered serotonin transport may play a role in anxiety disorders, highlighting Dasbti's potential as a biomarker for psychiatric conditions .

Case Study 2: Substance Use Disorder

Another case study focused on individuals recovering from cocaine addiction showed that reduced SERT availability correlated with increased cravings and relapse rates. This underscores Dasbti's utility in assessing treatment efficacy and guiding therapeutic strategies for addiction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.